N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1091004-60-2
VCID: VC11792501
InChI: InChI=1S/C20H20FNO4/c21-16-4-2-15(3-5-16)20(7-9-24-10-8-20)12-22-19(23)14-1-6-17-18(11-14)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,22,23)
SMILES: C1COCCC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Molecular Formula: C20H20FNO4
Molecular Weight: 357.4 g/mol

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

CAS No.: 1091004-60-2

Cat. No.: VC11792501

Molecular Formula: C20H20FNO4

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide - 1091004-60-2

Specification

CAS No. 1091004-60-2
Molecular Formula C20H20FNO4
Molecular Weight 357.4 g/mol
IUPAC Name N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C20H20FNO4/c21-16-4-2-15(3-5-16)20(7-9-24-10-8-20)12-22-19(23)14-1-6-17-18(11-14)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,22,23)
Standard InChI Key LEUDEVGIYGUFIV-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Canonical SMILES C1COCCC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s molecular formula is C₂₀H₂₀FNO₄, with a molecular weight of 357.4 g/mol. Its IUPAC name—N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,3-benzodioxole-5-carboxamide—precisely describes its topology: a benzodioxole-5-carboxamide group linked via a methylene bridge to a 4-(4-fluorophenyl)tetrahydropyran (oxane) ring.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number1091004-60-2
Molecular FormulaC₂₀H₂₀FNO₄
Molecular Weight357.4 g/mol
SMILESC1COCCC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
InChI KeyLEUDEVGIYGUFIV-UHFFFAOYSA-N

The presence of the fluorophenyl group enhances metabolic stability and membrane permeability, while the benzodioxole moiety contributes to π-π stacking interactions with biological targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Oxane Ring Formation: 4-(4-Fluorophenyl)tetrahydropyran is synthesized via acid-catalyzed cyclization of 4-fluorophenyl-substituted diols.

  • Methylene Bridging: The oxane intermediate undergoes alkylation with methyl bromide derivatives to introduce the methylene spacer.

  • Amide Coupling: Benzodioxole-5-carboxylic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled to the aminomethyl-oxane intermediate.

Biological Significance and Mechanism of Action

Pharmacological Targets

Computational docking studies (PDB ID: 3LZF) suggest high affinity for serotonin 5-HT₂A receptors (Ki = 12 nM) and moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 380 nM). The fluorophenyl group engages in hydrophobic interactions with receptor subpockets, while the benzodioxole oxygen atoms form hydrogen bonds with catalytic residues .

In Vitro Activity

  • Anti-inflammatory Effects: Reduces IL-6 production in LPS-stimulated macrophages by 78% at 10 μM.

  • Neuroprotective Activity: Demonstrates 45% inhibition of Aβ42 fibrillization in Alzheimer’s disease models .

Pharmacokinetics and Drug-Likeness

ADMET Profiling

SwissADME predictions indicate favorable drug-likeness:

  • Lipinski’s Rule: 0 violations (MW <500, LogP = 2.8, HBD = 2, HBA = 5).

  • Bioavailability Score: 0.55 (moderate).

  • Blood-Brain Barrier Permeability: Yes (LogBB = 0.3).

Table 2: Predicted ADMET Properties

ParameterValue
LogP (Octanol-Water)2.8
Water Solubility-3.2 (Log mol/L)
CYP3A4 InhibitionLow (Probability: 0.18)
Ames MutagenicityNegative

Research Applications and Current Status

Preclinical Studies

  • Neuropathic Pain Models: Oral administration (10 mg/kg) reduces mechanical allodynia by 60% in rat chronic constriction injury models .

  • Patent Landscape: Structural analogs are protected under US9415037B2 for treating degenerative/inflammatory diseases, highlighting industrial interest .

Future Directions

  • Target Validation: CRISPR-Cas9 knockout studies to confirm 5-HT₂A/COX-2 dual targeting.

  • Prodrug Development: Esterification of the carboxamide to enhance oral bioavailability.

  • Therapeutic Expansion: Evaluation in glioblastoma models given its BBB permeability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator